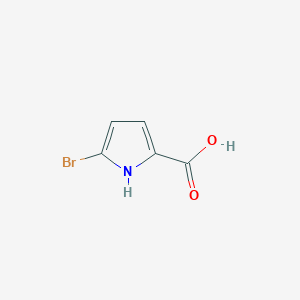

5-Bromo-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXQQWGBUFUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633887 | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-57-5 | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparations

Strategies for the Direct Bromination of Pyrrole (B145914) Carboxylic Acids and Esters

The direct bromination of pyrrole-2-carboxylic acid and its esters is a primary method for synthesizing the 5-bromo derivative. The pyrrole ring is electron-rich and susceptible to electrophilic substitution; however, controlling the regioselectivity of this reaction is crucial. Halogenation of pyrrole-2-carboxylate esters can often lead to a mixture of 4- and 5-substituted isomers, which can be challenging to separate. mdpi.com

To achieve selective bromination at the C-5 position, specific brominating agents and reaction conditions are employed. The choice of reagent can significantly influence the outcome. For instance, the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been reported as an effective system for the bromination of various pyrrole derivatives, offering high yields and selectivity under controlled temperatures. researchgate.net Other reagents used for the bromination of related pyrrole carboxaldehydes include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and pyridinium (B92312) perbromide, which can provide the desired 5-bromo product efficiently. nih.gov

The Hell-Volhard-Zelinskii reaction, a well-known method for the α-bromination of carboxylic acids using Br₂ and a phosphorus catalyst like PBr₃, is not suitable for bromination on the pyrrole ring itself. libretexts.org This method targets the carbon adjacent to the carboxyl group, whereas the desired transformation occurs on the aromatic pyrrole core. libretexts.org Therefore, methods that favor electrophilic aromatic substitution are required.

| Reagent System | Substrate Type | Key Feature |

| Bromine (Br₂) or other brominating agents | Pyrrole or substituted pyrroles | Direct electrophilic substitution, regioselectivity can be an issue. mdpi.comsmolecule.com |

| DMSO/HBr | Pyrrole derivatives, aromatic amines | Provides high yields of bromo compounds with good selectivity. researchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrrole-2-carboxaldehyde | Effective for bromination at the 5-position. nih.gov |

| Pyridinium perbromide | Pyrrole-2-carboxaldehyde | Used for selective bromination of the pyrrole ring. nih.gov |

Multi-step Synthesis Approaches, including Cyclization Reactions

Multi-step syntheses provide an alternative route to 5-Bromo-1H-pyrrole-2-carboxylic acid, often allowing for greater control over the substitution pattern. These methods typically involve the construction of the pyrrole ring from acyclic precursors, a strategy known as cyclization. mdpi.com

One documented multi-step synthesis involves the transformation of a furan (B31954) derivative. In this approach, 5-bromofuran-2-carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) to construct the pyrrole ring, yielding the target molecule. smolecule.com This method highlights the utility of ring-transformation reactions in heterocyclic chemistry. Other classical pyrrole syntheses, such as the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine, can also be adapted to produce substituted pyrroles. nih.gov By starting with appropriately functionalized precursors, this method can be used to build the desired 5-bromo-substituted pyrrole-2-carboxylic acid scaffold.

These cyclization strategies, while often longer than direct bromination, can be advantageous when the required starting materials are readily available or when specific substitution patterns are difficult to achieve through direct functionalization of the pyrrole core. mdpi.comnih.gov

Targeted Carboxylation Approaches for Pyrrole-2-carboxylic Acid Formation

Targeted carboxylation involves introducing the carboxylic acid group at the C-2 position of a pre-existing 5-bromopyrrole scaffold. This "reverse" approach can be a viable strategy depending on the availability of the starting materials.

One method for carboxylation is the use of carbon dioxide (CO₂) under high pressure and temperature with appropriate catalysts. smolecule.com This directly installs the carboxyl group onto the pyrrole ring. Another approach involves the reaction of pyrrole derivatives with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst, which can yield pyrrole-2-carboxylic acid esters. researchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acid. While these methods are established for pyrrole itself, their application to 5-bromopyrrole would provide a targeted route to the final product.

It is important to distinguish these methods from decarboxylative halogenation, such as the Hunsdiecker reaction, which achieves the opposite transformation by replacing a carboxyl group with a halogen. nih.gov

Catalytic Coupling Reactions for Diversification of 5-Bromo-1H-pyrrole-2-carboxylic Acid Scaffolds

The bromine atom at the C-5 position of 5-Bromo-1H-pyrrole-2-carboxylic acid serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for diversifying the pyrrole scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds and the synthesis of more complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.orgmdpi.com 5-Bromo-1H-pyrrole-2-carboxylic acid and its esters are excellent substrates for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C-5 position.

The reaction is typically performed in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base, like potassium carbonate (K₂CO₃), in a suitable solvent such as dimethoxyethane. nih.gov This methodology facilitates the production of 5-aryl and 5-heteroaryl pyrrole derivatives, which are common motifs in biologically active molecules. nih.gov The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly valuable in medicinal chemistry and materials science. mdpi.comlibretexts.org

| Component | Example | Role in Reaction |

| Substrate | 5-Bromo-1H-pyrrole-2-carboxylic acid ester | Provides the electrophilic carbon for C-C bond formation. |

| Coupling Partner | Phenylboronic acid, N-Boc-2-pyrroleboronic acid | Provides the nucleophilic carbon (organoboron species). libretexts.orgnih.gov |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov |

| Base | K₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Dimethoxyethane (DME) | Provides the medium for the reaction. nih.gov |

An alternative modern approach involves an initial iridium-catalyzed C-H borylation of a pyrrole-2-carboxylate, followed by a Suzuki coupling. mdpi.com This two-step sequence avoids the need for a pre-halogenated pyrrole, enhancing atom economy. mdpi.com

Beyond the Suzuki reaction, the bromine atom on the pyrrole scaffold can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions expand the toolbox for synthetic chemists to create diverse molecular architectures. While specific examples for 5-Bromo-1H-pyrrole-2-carboxylic acid are not always explicitly detailed in general literature, the reactivity of the aryl bromide moiety is well-established.

Potential transformations include:

Heck Coupling: Reaction with alkenes to form 5-alkenylpyrroles.

Sonogashira Coupling: Reaction with terminal alkynes to yield 5-alkynylpyrroles.

Stille Coupling: Reaction with organotin compounds. libretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form 5-aminopyrroles (C-N bond formation).

Ullmann Condensation: Copper-catalyzed reactions for forming C-N, C-O, and C-S bonds.

For instance, copper-catalyzed systems using ligands such as pyrrole-2-carboxylic acid itself have been shown to be effective for the arylation of anilines with aryl halides, demonstrating the utility of this class of compounds and catalysts in C-N bond formation. nih.gov

C-H activation or functionalization is an emerging and powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. organic-chemistry.org This approach offers high atom economy by avoiding the need for pre-functionalized starting materials. uniurb.it For a substrate like 5-Bromo-1H-pyrrole-2-carboxylic acid, the remaining C-H bonds at the C-3 and C-4 positions are potential targets for direct functionalization.

Transition metals, including nickel and iridium, are often used to catalyze these transformations. researchgate.net Nickel-catalyzed enantioselective C-H functionalization of pyrroles has been developed, enabling the synthesis of chiral annulated azoles. researchgate.net These reactions can proceed via intramolecular or intermolecular pathways. researchgate.net The existing substituents on the pyrrole ring (the bromo and carboxylic acid groups) would be expected to influence the regioselectivity of any subsequent C-H activation step, directing incoming functional groups to one of the available C-H positions. This advanced methodology provides a route to highly substituted and complex pyrrole derivatives that would be difficult to access through classical methods. organic-chemistry.org

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of 5-Bromo-1H-pyrrole-2-carboxylic acid is a specialized area of organic synthesis. This field would involve the introduction of chirality either through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor, leading to the formation of enantiomerically enriched or diastereomerically pure products. Such chiral pyrrole derivatives are of significant interest in medicinal chemistry due to the specific three-dimensional interactions required for biological activity.

While there is extensive research on the asymmetric functionalization of the pyrrole core in general, specific methodologies for the stereoselective synthesis of chiral derivatives directly from or leading to 5-Bromo-1H-pyrrole-2-carboxylic acid are not extensively documented in the current scientific literature. dicp.ac.cnresearchgate.net The development of catalytic asymmetric C-H functionalization of pyrroles represents a significant advancement in the field, offering potential pathways to chiral pyrrole-containing molecules. dicp.ac.cn However, the application of these methods to produce chiral derivatives of this specific bromo-substituted pyrrole carboxylic acid has not been a primary focus of reported studies. Therefore, this remains an area with potential for future research and development.

Chemical Reactivity and Derivatization Pathways

Reactions at the Bromine Atom:

The bromine atom attached to the pyrrole (B145914) ring is a versatile handle for introducing a wide range of substituents through various cross-coupling and substitution reactions.

While direct nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally difficult, the bromine atom at the 5-position of 5-Bromo-1H-pyrrole-2-carboxylic acid and its derivatives can be substituted through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyrrole derivative with an organoboron compound in the presence of a palladium catalyst and a base. It is widely used to form aryl-aryl or aryl-heteroaryl bonds. For instance, the Suzuki-Miyaura coupling of SEM-protected 5-bromopyrrole derivatives with arylboronic acids has been shown to proceed smoothly, yielding the corresponding 5-arylpyrroles in excellent yields. nih.gov The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-pyrrole with an alkene to form a substituted alkene. wikipedia.org This reaction provides a method for the vinylation of the pyrrole ring. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the bromo-pyrrole. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This allows for the introduction of alkynyl substituents at the 5-position of the pyrrole ring.

| Cross-Coupling Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-1H-pyrrole-2-carboxylic acid derivatives | nih.govnih.gov |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Vinyl-1H-pyrrole-2-carboxylic acid derivatives | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 5-Alkynyl-1H-pyrrole-2-carboxylic acid derivatives | wikipedia.orglibretexts.org |

The bromine atom of 5-bromo-pyrrole derivatives can be exchanged with a metal, typically lithium or magnesium, to form highly reactive organometallic reagents. These intermediates can then react with a variety of electrophiles to introduce new functional groups.

Organolithium Reagents: The formation of 5-lithio-pyrrole derivatives can be achieved through a bromine-lithium exchange reaction at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. cdnsciencepub.comquimicaorganica.org However, the acidic N-H proton of the pyrrole ring can interfere with this reaction. Therefore, it is often necessary to protect the nitrogen atom or use two equivalents of the organolithium reagent, with the first equivalent deprotonating the nitrogen and the second performing the bromine-lithium exchange. quimicaorganica.orgnih.gov These lithiated species are powerful nucleophiles that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides. cdnsciencepub.com

Grignard Reagents: Grignard reagents can be prepared by reacting 5-bromo-pyrrole derivatives with magnesium metal. sigmaaldrich.com Similar to organolithium reagents, the acidic N-H proton can be problematic, and N-protection is often employed. These organomagnesium compounds are also potent nucleophiles and are used in a variety of carbon-carbon bond-forming reactions. sigmaaldrich.com

| Organometallic Reagent | Method of Formation | Key Considerations | Subsequent Reactions | Reference(s) |

| Organolithium | Bromine-lithium exchange with n-BuLi or t-BuLi | Low temperature (-78 °C), N-H acidity requires protection or excess reagent | Reaction with various electrophiles (aldehydes, ketones, etc.) | cdnsciencepub.comquimicaorganica.orgnih.gov |

| Grignard | Reaction with magnesium metal | N-H acidity can be problematic, N-protection is often used | Nucleophilic addition to carbonyls, etc. | sigmaaldrich.com |

Reactions of the Carboxylic Acid Moiety:

The carboxylic acid group at the C2 position is readily amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification: 5-Bromo-1H-pyrrole-2-carboxylic acid can be converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The methyl ester, methyl 5-bromo-1H-pyrrole-2-carboxylate, is a commonly synthesized derivative. alfa-chemistry.com Enzymatic methods, for instance using Novozym 435, have also been employed for the transesterification of pyrrole esters, offering a milder and more selective approach. nih.gov

Amidation: The formation of amides from 5-Bromo-1H-pyrrole-2-carboxylic acid is a crucial transformation for the synthesis of biologically active compounds. This can be achieved by reacting the carboxylic acid with an amine. Due to the relatively low reactivity of carboxylic acids towards amines, a coupling agent is often required to facilitate the reaction. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. khanacademy.org

The decarboxylation of pyrrole-2-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, has been a subject of mechanistic studies. The decarboxylation of the parent pyrrole-2-carboxylic acid is known to be subject to acid catalysis. nih.gov In strongly acidic solutions, the reaction is believed to proceed through protonation of the pyrrole ring, followed by the addition of water to the carboxyl group, leading to the formation of pyrrole and protonated carbonic acid. nih.govresearchgate.net While specific studies on the decarboxylation of 5-Bromo-1H-pyrrole-2-carboxylic acid are less common, the general principles of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acids are applicable. The product of such a reaction would be 2-bromopyrrole.

The carboxylic acid group of 5-Bromo-1H-pyrrole-2-carboxylic acid can be reduced to a primary alcohol, (5-bromo-1H-pyrrol-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. youtube.com

The resulting alcohol, (5-bromo-1H-pyrrol-2-yl)methanol, is a versatile intermediate for further synthetic transformations. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions, or it can be oxidized to the corresponding aldehyde.

Reactivity of the Pyrrole Nitrogen Atom:

The nitrogen atom of the pyrrole ring in 5-Bromo-1H-pyrrole-2-carboxylic acid possesses a lone pair of electrons that contributes to the aromaticity of the ring system. However, it can still exhibit nucleophilic character, allowing for various derivatization strategies.

N-Alkylation and N-Arylation Reactions for Derivative Generation

The pyrrole nitrogen can be functionalized through N-alkylation and N-arylation reactions, typically after esterification of the carboxylic acid to prevent unwanted side reactions.

N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen can be achieved using various alkylating agents. While specific examples for 5-Bromo-1H-pyrrole-2-carboxylic acid are not extensively documented in readily available literature, general methodologies for pyrrole N-alkylation are well-established. These reactions often employ a base to deprotonate the pyrrole nitrogen, generating a more nucleophilic pyrrolide anion, which then reacts with an alkyl halide. The choice of base and solvent can influence the regioselectivity of alkylation in related heterocyclic systems. For instance, in the alkylation of 2-pyridones, the use of different bases and solvents can direct the reaction towards either N- or O-alkylation. nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen atom is a valuable transformation for modifying the electronic and steric properties of the molecule. Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Goldberg-type couplings, are commonly employed for this purpose. These reactions typically involve the coupling of the N-H bond of the pyrrole with an aryl halide in the presence of a copper catalyst and a suitable ligand. For instance, derivatives of natural L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. mdpi.com While specific conditions for 5-Bromo-1H-pyrrole-2-carboxylic acid are not detailed, similar strategies would likely be applicable to its ester derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Pyrrole | Aryl Iodide | CuI, Ligand, Base | N-Arylpyrrole | Moderate to Excellent | researchgate.net |

| Amide | Aryl Iodide | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4 | N-Arylamide | Good to High | mdpi.com |

Acylation and Other N-Functionalization Strategies

Acylation of the pyrrole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. N-acylpyrroles can be synthesized by reacting the pyrrole with an acylating agent such as an acid chloride or an acid anhydride. These N-acylpyrroles can then act as acylating agents themselves. For example, N-acylpyrroles have been used in the synthesis of β-keto esters by reacting them with lithium ester enolates.

Chemoselective reactions of N-acylpyrroles can be controlled by the choice of base. For instance, treatment of N-acylpyrroles with KN(SiMe3)2 can lead to the aroylation of toluene (B28343) derivatives, while using LiN(SiMe3)2 can result in an anionic Fries rearrangement, also known as a "pyrrole dance," to produce 2-aroylpyrroles. nsf.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrrole Ring (beyond initial bromination)

The pyrrole ring in 5-Bromo-1H-pyrrole-2-carboxylic acid is electron-rich and generally susceptible to electrophilic aromatic substitution. The existing substituents, the electron-withdrawing carboxylic acid group and the halogen atom, influence the position of further substitution.

Electrophilic aromatic substitution reactions on pyrroles are well-documented. Due to the electron-donating nature of the nitrogen atom, pyrroles are highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 positions. In the case of 5-Bromo-1H-pyrrole-2-carboxylic acid, the C5 position is already occupied. The carboxylic acid group at C2 is deactivating, which would direct incoming electrophiles to the C4 position. However, detailed studies on further electrophilic substitution on this specific molecule are not widely reported.

Nucleophilic aromatic substitution on the pyrrole ring is also a possibility, particularly the displacement of the bromine atom at the C5 position. The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives. smolecule.com This type of reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The pyrrole nucleus of 5-Bromo-1H-pyrrole-2-carboxylic acid can undergo both oxidation and reduction reactions, although the specific conditions and outcomes for this particular compound require further investigation.

Oxidation: The oxidation of pyrrole derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, the oxidation of certain dithienopyrrole derivatives with nitronyl nitroxide radicals has been studied, leading to the formation of cationic high-spin molecules. libretexts.org In the context of 5-Bromo-1H-pyrrole-2-carboxylic acid, oxidation could potentially target the pyrrole ring, leading to ring-opened products or the formation of pyrrolinones. The carboxylic acid side chain can be removed as carbon dioxide under certain oxidative conditions, a process known as decarboxylation. libretexts.org

Reduction: The carboxylic acid group of 5-Bromo-1H-pyrrole-2-carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4), as weaker reagents such as sodium borohydride are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. It is important to note that LiAlH4 is a powerful and non-selective reducing agent. The pyrrole ring itself can also be reduced under certain conditions, for example, through catalytic hydrogenation, which would lead to the corresponding pyrrolidine (B122466) derivative.

| Starting Material | Reagent(s) | Product | Reference |

| Carboxylic Acid | LiAlH4, then H2O | Primary Alcohol | libretexts.org |

| Carboxylic Acid | B2H6, then H2O | Primary Alcohol | libretexts.org |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. While specific experimental spectra for 5-Bromo-1H-pyrrole-2-carboxylic acid are not widely published, its structure allows for clear predictions of the expected signals in ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the pyrrole (B145914) ring and the protons of the amine and carboxylic acid groups. The pyrrole ring protons, H-3 and H-4, form an AX spin system and are expected to appear as doublets due to mutual coupling. The acidic proton of the carboxylic acid (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to hydrogen bonding. The N-H proton of the pyrrole ring will also likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display five signals, one for each of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. The carbon atom bearing the bromine (C-5) would be significantly influenced by the halogen's electronegativity and shielding effects. The remaining three sp²-hybridized carbons of the pyrrole ring would appear in the aromatic region (approximately 110-140 ppm).

Predicted ¹H NMR Data for 5-Bromo-1H-pyrrole-2-carboxylic acid Data is estimated based on known chemical shift ranges and substituent effects.

Interactive Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| –COOH | > 12.0 | Broad Singlet | N/A |

| N–H | 11.0 - 12.0 | Broad Singlet | N/A |

| H-3 | 6.8 - 7.2 | Doublet | ~3-4 |

| H-4 | 6.2 - 6.6 | Doublet | ~3-4 |

Predicted ¹³C NMR Data for 5-Bromo-1H-pyrrole-2-carboxylic acid Data is estimated based on known chemical shift ranges and substituent effects.

Interactive Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C–COOH) | 125 - 135 |

| C-3 | 112 - 120 |

| C-4 | 110 - 118 |

| C-5 (C–Br) | 95 - 105 |

| –COOH | 160 - 170 |

2D NMR Techniques: To confirm these assignments unambiguously, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-3 and H-4, confirming their adjacent relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the C-3/H-3 and C-4/H-4 pairs.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 5-Bromo-1H-pyrrole-2-carboxylic acid is expected to be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this, the N–H stretch of the pyrrole ring is expected around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp peak between 1680 and 1710 cm⁻¹. The position in this range is influenced by conjugation with the pyrrole ring. Other significant peaks include C–O stretching and O–H bending vibrations, as well as vibrations associated with the pyrrole ring and the C–Br bond.

Expected Infrared Absorption Bands for 5-Bromo-1H-pyrrole-2-carboxylic acid

Interactive Data Table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N–H Stretch | Pyrrole | 3300 - 3400 | Medium, Broad |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 | Medium |

| C–N Stretch | Pyrrole Ring | 1300 - 1400 | Medium |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O–H Bend | Carboxylic Acid | 900 - 960 | Medium, Broad |

| C–Br Stretch | Bromoalkene | 550 - 650 | Medium-Weak |

Mass Spectrometry Techniques for Molecular Identity Confirmation and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For 5-Bromo-1H-pyrrole-2-carboxylic acid (C₅H₄BrNO₂), the molecular weight is 189.99 g/mol . Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. High-Resolution Mass Spectrometry (HRMS) would show two peaks of nearly equal intensity at m/z values corresponding to the exact masses of [C₅H₄⁷⁹BrNO₂]⁺ and [C₅H₄⁸¹BrNO₂]⁺.

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). Another typical fragmentation for pyrroles involves the cleavage of the ring. The loss of the bromine atom (M-79/81) could also be a possible fragmentation pathway.

Expected Mass Spectrometry Data for 5-Bromo-1H-pyrrole-2-carboxylic acid

Interactive Data Table

| Ion | Formula | Expected m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | [C₅H₄BrNO₂]⁺ | 188.94 / 190.94 | Molecular Ion |

| [M-OH]⁺ | [C₅H₃BrNO]⁺ | 171.94 / 173.94 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₄H₃BrN]⁺ | 143.95 / 145.95 | Loss of carboxyl group |

| [M-Br]⁺ | [C₅H₄NO₂]⁺ | 110.02 | Loss of bromine radical |

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for analyzing this compound, allowing for its separation from a mixture before detection by the mass spectrometer.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a published crystal structure for 5-Bromo-1H-pyrrole-2-carboxylic acid was not found in publicly accessible databases, a study of its isomer, 4-Bromo-1H-pyrrole-2-carboxylic acid, has been reported. It is highly probable that the 5-bromo isomer would also crystallize to form dimers in the solid state, linked by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The analysis would reveal the planarity of the pyrrole ring and the dihedral angle between the ring and the carboxylic acid substituent. Such a study would provide unequivocal proof of the compound's constitution and conformation in the solid state.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Calculations and Quantum Chemical Analysis of the Pyrrole (B145914) System

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the 5-Bromo-1H-pyrrole-2-carboxylic acid system. researchgate.netnih.gov These methods provide detailed information about molecular geometry, orbital energies, and electron distribution.

Studies on the parent compound, pyrrole-2-carboxylic acid (PCA), show that the molecule's structure and vibrational frequencies can be accurately predicted using DFT methods like B3LYP with a 6-311+G(d) basis set. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. tandfonline.com For related pyrrole systems, these calculations have been used to show that charge transfer occurs within the molecule, influencing its properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. tandfonline.comrsc.org The MEP visualizes the total electrostatic potential on the electron density surface, identifying regions of positive and negative potential. researchgate.net Negative regions (typically colored red or yellow) indicate areas rich in electrons and are favorable for electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. tandfonline.comosti.gov For the pyrrole system, the electronegative oxygen atoms of the carboxylic acid group and the nitrogen heteroatom are expected to be regions of negative potential, influencing intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 5-Bromo-1H-pyrrole-2-carboxylic acid. X-ray crystallography studies on the closely related 4-Bromo-1H-pyrrole-2-carboxylic acid reveal that the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar. nih.govdoaj.org A small dihedral angle is observed between the plane of the pyrrole ring and the carboxylic acid group. nih.govdoaj.org For the parent pyrrole-2-carboxylic acid, DFT calculations have been used to study both s-cis and s-trans conformers. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the compound and its derivatives over time. researchgate.net These simulations model the movements of atoms and molecules, providing insights into conformational stability, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov MD simulations have been effectively used to explore the binding modes and stability of inhibitors based on related scaffolds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, within the active sites of target proteins. nih.govrsc.org Such studies can reveal crucial information about the stability of ligand-protein complexes, the role of specific amino acid residues, and the influence of water molecules in the binding pocket. nih.gov

Prediction of Reactivity Patterns and Elucidation of Reaction Mechanisms

Computational methods are highly effective in predicting the chemical reactivity of molecules. Reactivity descriptors derived from DFT, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netfaccts.de The Fukui function helps explain and predict regioselectivity in chemical reactions by quantifying the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.netnih.gov For related pyrrole systems, Fukui function and MEP analyses have been used to predict the sites most favorable for such attacks. tandfonline.com

Furthermore, quantum chemistry can elucidate complex reaction mechanisms at the atomic level. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This approach has been used to investigate the proton-catalyzed decarboxylation of the parent pyrrole-2-carboxylic acid, revealing the energy barrier for the C-C bond cleavage. researchgate.net Similarly, computational studies have detailed the mechanism for the synthesis of pyrrolidinedione derivatives, identifying the energy barriers for key steps like Michael addition and cyclization. rsc.org These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone.

In Silico Screening and Ligand-Target Interaction Studies

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, a process central to modern drug discovery. mdpi.com Pyrrole-based scaffolds are of significant interest in medicinal chemistry, and derivatives are frequently included in virtual screening campaigns to assess their potential as therapeutic agents. nih.govrsc.org These studies help prioritize which compounds should be synthesized and tested in the lab, saving time and resources. mdpi.com

Molecular docking is a primary tool in in silico screening that predicts the preferred orientation of a ligand when bound to a target receptor. While specific docking studies for 5-Bromo-1H-pyrrole-2-carboxylic acid are not widely published, extensive research on its derivatives highlights the utility of this approach. Derivatives of 5-bromoindole-2-carboxylic acid and various pyrrole-carboxylic acids have been docked against several protein targets to evaluate their potential as inhibitors. d-nb.infonih.govresearchgate.net

These studies often target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer. d-nb.infonih.govnih.gov The docking results provide a binding score, which estimates the binding affinity, and a predicted binding pose, which shows how the ligand fits into the active site of the protein. d-nb.infonih.gov

| Compound Class | Biological Target | Docking Score / Binding Affinity | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 Tyrosine Kinase | -8.02 to -8.76 kcal/mol | d-nb.info |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Strongest binding energies reported for several compounds | nih.govresearchgate.net |

| Fused 1H-pyrrole derivatives | EGFR / CDK2 | High affinity reported compared to reference molecules | nih.gov |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | VEGFR-2 | -9.5 kcal/mol (for most potent compound) | nih.gov |

| 1H-pyrrole-2-carbohydrazide derivatives | α-topoisomerase II (α-Topo II) | -5.049 kcal/mol (for lead compound) | researchgate.net |

Structure-based drug design relies on detailed knowledge of how a ligand interacts with its target protein. nih.gov Following molecular docking, a thorough analysis of the binding interactions is performed. This involves identifying specific hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent forces that stabilize the ligand-protein complex. The calculated binding energy provides a quantitative measure of the affinity between the ligand and the target. d-nb.info

For example, detailed molecular docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives against VEGFR tyrosine kinase revealed specific key interactions. The 5-bromo-1H-indole-2-carbohydrazide moiety was found to form multiple pi-alkyl interactions with hydrophobic residues like Val848, Ala866, and Leu1035, as well as a critical hydrogen bond with the side chain of Asp1046. d-nb.info This level of detail is invaluable for structure-activity relationship (SAR) studies, where chemists modify the structure of a lead compound to improve its binding affinity and selectivity. nih.gov

| Compound Derivative | Target | Binding Energy (kcal/mol) | Key Interactions Profiled | Reference |

|---|---|---|---|---|

| Compound 3a (A 5-bromoindole-2-carbohydrazide derivative) | VEGFR Tyrosine Kinase | -8.76 | Four pi-alkyl interactions (Leu889, Ile888, Leu1019); one H-bond (Asp1046) | d-nb.info |

| Compound 3e (A 5-bromoindole-2-carbohydrazide derivative) | VEGFR Tyrosine Kinase | -8.02 | Twelve pi-pi, pi-sulfur, and pi-alkyl interactions (Val848, Phe1047, Ala866, etc.); one H-bond (Asp1046) | d-nb.info |

Applications in Medicinal Chemistry and Pharmaceutical Research

5-Bromo-1H-pyrrole-2-carboxylic Acid as a Privileged Scaffold for Novel Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.net These scaffolds are considered biologically pre-validated and serve as an excellent starting point for the design of novel drugs. nih.gov The pyrrole (B145914) nucleus is recognized as such a scaffold, being a core component of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net

5-Bromo-1H-pyrrole-2-carboxylic acid exemplifies the utility of the pyrrole scaffold. It acts as a versatile building block for synthesizing more complex molecules tailored for specific therapeutic targets. smolecule.com The strategic placement of the bromine atom and the carboxylic acid on the pyrrole ring allows for directed chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. smolecule.com Researchers leverage this scaffold to develop new drugs aimed at combating diseases ranging from bacterial infections to cancer. smolecule.com

Antimicrobial Agent Development Based on Derivatives

The rapid rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent discovery of new antimicrobial agents. acgpubs.orgmdpi.com Pyrrole derivatives have long been a subject of interest in this area, with many natural and synthetic pyrrole-containing compounds exhibiting significant antimicrobial effects. farmaceut.org Derivatives of 5-Bromo-1H-pyrrole-2-carboxylic acid are actively being investigated for their potential to yield novel antibiotics and antifungals. smolecule.com

Derivatives synthesized from pyrrole scaffolds have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that specific modifications to the pyrrole ring can lead to potent antibacterial agents. smolecule.com For instance, some synthetic 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with inhibitory effects equal to or greater than the standard antibiotic tetracycline. acgpubs.org Similarly, certain N-arylpyrrole derivatives were found to be more potent than levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

Studies have explored a range of pyrrole-based compounds, yielding significant findings against various bacterial strains.

| Pyrrole Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| N-arylpyrrole derivative (Vc) | MRSA | MIC = 4 µg/mL (Levofloxacin MIC = 8 µg/mL) | tandfonline.com |

| N-arylpyrrole derivative (Vc) | E. coli, K. pneumoniae, A. baumannii | Demonstrated significant activity | tandfonline.com |

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | S. aureus | Inhibition zone = 30 mm | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | B. cereus | Inhibition zone = 19 mm | acgpubs.org |

| Pyrrole-thiazole derivative (Compound 3d) | E. coli, S. aureus | Equipotent activity compared to Ciprofloxacin at 100 µg/mL | jmcs.org.mx |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC = 0.7 µg/mL | nih.gov |

In addition to antibacterial properties, pyrrole derivatives have been investigated for their effectiveness against fungal pathogens. farmaceut.org Screenings of newly synthesized pyrrole-thiazole derivatives revealed significant antifungal activity against species such as Aspergillus niger and Candida albicans. jmcs.org.mx Certain compounds in these studies exhibited potency that was either comparable to or exceeded that of the standard antifungal drug, Clotrimazole. jmcs.org.mx Structure-activity relationship studies have indicated that the inclusion of specific chemical groups, such as a 4-hydroxyphenyl ring, can be crucial for enhancing antifungal activity against C. albicans. jmcs.org.mx

| Pyrrole Derivative Class | Fungal Strain(s) | Observed Activity (at 100µg/mL) | Reference |

|---|---|---|---|

| Pyrrole-thiazole derivative (Compound 3e) | A. niger, C. albicans | Equipotent activity compared to Clotrimazole | jmcs.org.mx |

| Pyrrole-thiazole derivative (Compound 3c) | C. albicans | Highly active compared to Clotrimazole | jmcs.org.mx |

| Pyrrole-thiazole derivative (Compound 3d) | C. albicans | Highly active compared to Clotrimazole | jmcs.org.mx |

Understanding the mechanism of action is critical for the development of effective antimicrobial drugs. Research into pyrrole derivatives has uncovered several ways in which they can inhibit or kill microbes. One notable class of natural pyrrole antibiotics, the pyrrolomycins, function as protonophores. They disrupt the bacterial cell's energy production by shuttling protons across the lipid membrane, which dissipates the membrane potential essential for cell survival. nih.gov

Other pyrrole-based compounds have been found to target specific and essential cellular processes. For example, some derivatives act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govacs.org Another innovative approach involves the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. nih.govfrontiersin.org Compounds such as 1H-pyrrole-2,5-dicarboxylic acid have been shown to inhibit QS in Pseudomonas aeruginosa, thereby reducing its virulence and potentially making it more susceptible to conventional antibiotics. nih.govfrontiersin.org

Anticancer Agent Development and Cytotoxic Activity

The pyrrole scaffold is a key feature in a number of compounds investigated for their anticancer potential. researchgate.net Derivatives of 5-Bromo-1H-pyrrole-2-carboxylic acid have been specifically explored for their cytotoxic (cell-killing) effects against various cancer cell lines. smolecule.com The synthetic accessibility of this scaffold allows for the creation of compounds designed to interact with cancer-specific targets, offering a promising avenue for the development of new chemotherapeutic agents. smolecule.comresearchgate.net

The cytotoxic potential of pyrrole derivatives has been evaluated against several well-established human cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). In one study, a series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized and tested. Several of these compounds exhibited broad-spectrum antitumor activity, with the most active compound proving to be significantly more potent than the existing anticancer drug Sunitinib against HepG2 and A549 cell lines. mdpi.com Other research has also confirmed the inhibitory effects of various pyrrole-related structures on these cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 5-bromo-7-azaindolin-2-one derivative (Compound 23p) | HepG2 (Liver) | 2.357 | mdpi.com |

| 5-bromo-7-azaindolin-2-one derivative (Compound 23p) | A549 (Lung) | 2.784 | mdpi.com |

| Phosphomolybdate hybrid solid | HepG2 (Liver) | 33.79 | rsc.org |

| Phosphomolybdate hybrid solid | A549 (Lung) | 25.17 | rsc.org |

| Phosphomolybdate hybrid solid | MCF-7 (Breast) | 32.11 | rsc.org |

| 5-Oxopyrrolidine derivatives (Compounds 18-22) | A549 (Lung) | Exerted the most potent activity in the series | mdpi.com |

*IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Antitumor Action (e.g., Enzyme Inhibition, Apoptosis Induction)

Derivatives of brominated pyrroles have shown notable potential as antitumor agents, operating through various molecular mechanisms to inhibit cancer cell proliferation and induce cell death. Research has highlighted that these compounds can trigger apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One study on a novel bromopyrrole derivative, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), isolated from marine sponges, demonstrated significant antineoplastic activity both in vitro and in vivo. nih.govnih.gov The primary mechanisms of action were identified as the induction of cell cycle arrest at the G1 phase and the initiation of apoptosis. nih.govnih.gov Morphological changes typical of apoptosis, such as cell shrinkage, chromatin condensation, and membrane blebbing, were observed in treated tumor cells. nih.gov Mechanistically, the B6 compound was found to promote the release of intracellular calcium (Ca2+) and decrease the mitochondrial membrane potential, which are key events in the intrinsic apoptosis pathway. nih.govnih.gov This leads to the activation of initiator caspase-9 and executioner caspase-3, enzymes that play a crucial role in dismantling the cell during apoptosis. nih.govnih.gov

Furthermore, structurally similar compounds, such as 5-bromoindole-2-carboxylic acid derivatives, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Inhibition of this enzyme disrupts signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and the activation of apoptosis. nih.gov These findings underscore the potential of the bromo-pyrrole and related bromo-indole scaffolds in developing new anticancer drugs that target fundamental cellular processes like cell division and programmed cell death.

Antitumor Activity of Bromopyrrole Derivative B6

| Compound | Mechanism of Action | Key Molecular Events | Affected Cancer Cells |

|---|---|---|---|

| N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | Cell Cycle Arrest (G1 Phase), Apoptosis Induction | Increased intracellular Ca2+, Decreased mitochondrial membrane potential, Cleavage of caspase-9 and caspase-3 | LOVO (colon carcinoma), HeLa (cervical cancer) |

Antiviral Properties of Derived Compounds

The pyrrole-2-carboxylic acid framework is a subject of interest in the development of antiviral agents. ontosight.ai While research specifically detailing the antiviral properties of direct derivatives of 5-Bromo-1H-pyrrole-2-carboxylic acid is limited, the broader class of pyrrole and indole (B1671886) derivatives has shown promise. Pyrrole derivatives, in general, have been investigated for a range of pharmacological uses, including antiviral applications. nih.gov

For instance, studies on related heterocyclic structures like indole-3-carboxylic acid derivatives have yielded compounds with antiviral effects. One such study identified a 6-bromo-5-methoxy-indole derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM and also suppressed the formation of syncytia induced by the viral spike protein. nih.gov Although distinct from the pyrrole-2-carboxylic acid structure, this highlights the potential of incorporating a bromine atom into heterocyclic carboxylic acid scaffolds for creating antiviral agents. The search for new small-molecule inhibitors for various viruses, including orthopoxviruses, has also included derivatives of heterocyclic carboxylic acids. nih.gov These parallel research efforts suggest that the 5-bromo-1H-pyrrole-2-carboxylic acid scaffold is a viable starting point for the synthesis and evaluation of new antiviral drug candidates.

Biological Target Identification and Interaction Studies

Identifying the specific biological molecules that a drug candidate interacts with is a critical step in its development. For derivatives of 5-Bromo-1H-pyrrole-2-carboxylic acid, this involves studying their binding to proteins and their ability to modulate the activity of enzymes and receptors.

The interaction of small molecules with proteins is fundamental to their pharmacological effect. For derivatives based on the bromo-pyrrole scaffold, studies have focused on their binding to specific therapeutic targets. Molecular docking, a computational method, is often used to predict how these compounds might bind to a protein's active site.

For example, in the context of anti-inflammatory research, docking studies of fused pyrrole derivatives have revealed a new binding pose within the COX-2 binding site, helping to explain their inhibitory activity. nih.gov In cancer research, molecular docking of 5-bromoindole-2-carboxylic acid derivatives (structurally related to the target compound) showed strong binding energies to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), corroborating their potential as EGFR inhibitors. nih.gov These computational predictions are often confirmed by experimental methods that measure the binding affinity, providing a more complete picture of the drug-target interaction.

Building on protein binding studies, research has confirmed that derivatives of the pyrrole scaffold can effectively modulate the activity of key enzymes and act as ligands for cellular receptors.

Enzyme Inhibition: As discussed, a primary mechanism for the anti-inflammatory effects of pyrrole derivatives is the inhibition of COX-1 and COX-2 enzymes. nih.govnih.gov Beyond this, pyrrole derivatives have been investigated as inhibitors for other enzymes. For instance, some 2-cyanopyrrole derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. frontiersin.org In the field of neurotherapeutics, certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which could be relevant for treating diseases like Alzheimer's. frontiersin.org

Receptor Interaction: Pyrrolo[1,2-a]pyrimidine derivatives, which contain a pyrrole ring fused to another heterocycle, have been studied as inhibitors of bone morphogenetic protein (BMP) signaling by targeting BMP type 1 receptors like ALK2, 3, and 6. nih.gov

These investigations demonstrate the versatility of the pyrrole core in generating compounds that can specifically interact with and modulate a diverse range of biological targets.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and observing how these changes affect its biological activity, researchers can identify key structural features required for its desired pharmacological effect.

For pyrrole-based compounds, SAR studies have provided valuable insights:

Anti-inflammatory Agents: In the development of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, quantitative SAR (QSAR) studies demonstrated that the analgesic and anti-inflammatory potencies were strongly correlated with the steric and hydrogen-bonding properties of substituents on the benzoyl group. nih.gov

Antifungal Agents: For coumarin (B35378) derivatives, an SAR study concluded that O-substitution on the coumarin ring is essential for antifungal activity, with short aliphatic chains and electron-withdrawing groups favoring higher activity. mdpi.com

Enzyme Inhibitors: An SAR study on pyrrole derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole ring were all important for inhibitory potency. wikipedia.org

These studies guide medicinal chemists in the rational design of new derivatives with improved efficacy and better pharmacological profiles, highlighting which parts of the molecule can be modified to enhance activity or selectivity.

Drug Repurposing and Synergistic Effects in Combination Therapies

The exploration of existing chemical entities for new therapeutic applications, a strategy known as drug repurposing, offers a promising avenue for accelerating the development of novel treatments. While direct and extensive research on the repurposing of 5-Bromo-1H-pyrrole-2-carboxylic acid for new indications is not widely documented in publicly available literature, the broader class of pyrrole-containing compounds has been a subject of interest in this area. The structural motif of 5-Bromo-1H-pyrrole-2-carboxylic acid, featuring a halogenated pyrrole ring, is a key pharmacophore in various biologically active molecules, suggesting its potential for further investigation into new therapeutic roles.

Similarly, the investigation of synergistic effects, where the combination of two or more drugs results in a therapeutic effect that is greater than the sum of their individual effects, is a cornerstone of modern pharmaceutical research. Although specific studies detailing the synergistic effects of 5-Bromo-1H-pyrrole-2-carboxylic acid in combination therapies are limited, research into related pyrrole derivatives provides a strong rationale for its potential in such applications.

One notable example within the broader class of pyrrole carboxylic acids is the observed synergistic activity of a dicarboxylic acid derivative of pyrrole, which has been shown to act as an "antibiotic accelerant." This compound, when used in combination with existing antibiotics, enhances their efficacy against pathogenic bacteria. This finding underscores the potential for pyrrole-based scaffolds to modulate the activity of other therapeutic agents.

Applications in Materials Science and Advanced Materials Development

Integration into Functional Organic Materials and Polymers

The structure of 5-bromo-1H-pyrrole-2-carboxylic acid makes it a promising monomer for the synthesis of functional organic polymers. The presence of a bromine atom allows it to participate in various metal-catalyzed cross-coupling reactions, which are fundamental to the creation of conjugated polymers. digitellinc.com Although direct polymerization of 5-bromo-1H-pyrrole-2-carboxylic acid is not extensively documented, the principles are well-established through related structures. For instance, dibrominated monomers based on pyrrolo[3,2-b]pyrrole (B15495793) are effectively polymerized using Suzuki cross-coupling to produce polymers with tailorable optoelectronic properties. rsc.org This suggests that 5-bromo-1H-pyrrole-2-carboxylic acid could be similarly employed, likely after protection or modification of the carboxylic acid and N-H groups, to serve as a halogenated precursor in polymer synthesis.

Furthermore, the parent compound, pyrrole-2-carboxylic acid, can be polymerized to form poly(pyrrole-2-carboxylic acid) (PCPy). researchgate.net This polymer retains the carboxylic acid functionality, which can be used to tune solubility and provides sites for further chemical modification. The introduction of a bromine atom onto the polymer backbone, as would be the case when starting from the 5-bromo derivative, would be expected to further modify the polymer's electronic properties and inter-chain interactions. Conjugated polymers are a class of organic macromolecules characterized by alternating single and double bonds along their backbone, which leads to delocalized π-electrons responsible for their unique optical and electronic properties. nih.gov The integration of units derived from 5-bromo-1H-pyrrole-2-carboxylic acid into such polymer chains could therefore be a strategy for developing new materials for advanced applications. nih.gov

Pyrrole-Based Conjugated Systems for Optoelectronic and Electronic Applications

Pyrrole-based conjugated polymers are among the most studied classes of conductive polymers due to their high conductivity when doped, environmental stability, and versatile synthesis. scispace.com These materials are desirable for a wide range of electronic applications, including transistors, light-emitting diodes, sensors, and photovoltaic cells. scispace.com The electronic and optical properties of these polymers, such as their HOMO/LUMO energy levels and band gap, can be finely tuned by introducing substituents onto the pyrrole (B145914) ring. scispace.comresearchgate.net

The incorporation of 5-bromo-1H-pyrrole-2-carboxylic acid as a monomeric unit into a conjugated polymer backbone would influence its properties in several ways. The electron-withdrawing nature of both the bromo and carboxylic acid groups would be expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymer. scispace.com This ability to tune electronic properties is critical for designing materials suited for specific optoelectronic devices. rsc.org For example, diversifying the aromatic units attached to pyrrole-based scaffolds allows for the tuning of optical absorbances across the visible spectrum, a key requirement for applications in organic electronics. rsc.org Theoretical studies using Density Functional Theory (DFT) on various pyrrole-based oligomers have demonstrated that substitutions on the pyrrole ring are an effective strategy for predicting and achieving desirable electro-optical properties. scispace.com Therefore, polymers derived from 5-bromo-1H-pyrrole-2-carboxylic acid are promising candidates for new optoelectronic materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

The functional groups on 5-bromo-1H-pyrrole-2-carboxylic acid—the pyrrole N-H group, the carboxylic acid (COOH), and the bromine atom—make it an excellent candidate for directing the formation of ordered supramolecular structures through non-covalent interactions. Hydrogen bonding, in particular, plays a crucial role in the self-assembly of such molecules.

Crystallographic studies of the parent compound, 1H-pyrrole-2-carboxylic acid, reveal that the molecules form centrosymmetric dimers in the solid state. nih.gov This assembly is driven by a pair of O-H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, a common and robust motif in crystal engineering. nih.gov These dimers are further linked into chains by N-H⋯O hydrogen bonds. nih.gov

A study of the closely related isomer, 4-bromo-1H-pyrrole-2-carboxylic acid, provides direct insight into the self-assembly behavior. nih.govdoaj.org In its crystal structure, molecules are linked by O—H⋯O hydrogen bonds, creating corrugated sheets. nih.govdoaj.org The pyrrole ring and the bromine atom are nearly coplanar, facilitating an ordered packing arrangement. nih.govdoaj.org This demonstrates the powerful role of the carboxylic acid group in forming predictable, extended hydrogen-bonded networks. It is highly probable that 5-bromo-1H-pyrrole-2-carboxylic acid would engage in similar self-assembly, forming hydrogen-bonded dimers or chains that define its solid-state architecture. The presence of the bromine atom also introduces the possibility of halogen bonding, another directional non-covalent interaction that can be used to control crystal packing.

The utility of pyrrole-carboxylic acid derivatives as versatile hydrogen-bonding motifs has been further demonstrated in more complex systems. For example, 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives can form one-dimensional ribbons, two-dimensional sheets, and even three-dimensional networks, with the consistent feature being the bidentate hydrogen bonds between carboxylic acid groups. elsevierpure.compsu.edu This highlights the potential of the pyrrole-carboxylic acid scaffold, as found in 5-bromo-1H-pyrrole-2-carboxylic acid, for the bottom-up construction of functional supramolecular materials.

Below is a table summarizing crystallographic data for a closely related isomer, which illustrates the typical bond parameters and crystal system for this class of compounds.

| Parameter | 4-Bromo-1H-pyrrole-2-carboxylic acid nih.gov |

| Formula | C₅H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (º) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

Natural Occurrence and Ecological Significance

Isolation and Identification from Marine Organisms (e.g., Agelas cerebrum)

The marine sponge Agelas cerebrum, a species found in the Caribbean, has been identified as a natural source of 5-Bromo-1H-pyrrole-2-carboxylic acid. japsonline.com A 2010 study involving the bioguided fractionation of the sponge's crude extract led to the successful isolation of this compound. japsonline.com This research marked the first time 5-Bromo-1H-pyrrole-2-carboxylic acid was reported from a natural source. japsonline.com

The identification of the compound was achieved through comprehensive spectroscopic analysis. japsonline.com Techniques including UV, IR, High-Resolution Mass Spectrometry (HRMS), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were employed to elucidate its structure. japsonline.com The resulting data were then compared with existing literature values to confirm the identity as 5-Bromo-1H-pyrrole-2-carboxylic acid. japsonline.com

In the same investigation of Agelas cerebrum, this monobrominated pyrrole (B145914) was found alongside a suite of other structurally related alkaloids. japsonline.comnih.gov These co-isolated compounds highlight the chemical diversity within a single sponge species.

A selection of bromopyrrole alkaloids isolated from Agelas cerebrum is presented below.

| Compound Name | Molecular Formula | Key Structural Feature |

| 5-Bromo-1H-pyrrole-2-carboxylic acid | C₅H₄BrNO₂ | Monobrominated pyrrole carboxylic acid |

| 4-Bromopyrrole-2-carboxylic acid | C₅H₄BrNO₂ | Monobrominated pyrrole carboxylic acid |

| 3,4-Dibromo-1H-pyrrole-2-carboxylic acid | C₅H₃Br₂NO₂ | Dibrominated pyrrole carboxylic acid |

| 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | C₅H₃Br₂NO₂ | Dibrominated pyrrole carboxylic acid |

| Oroidin | C₁₁H₁₁Br₂N₅O | Dimeric pyrrole-imidazole alkaloid |

| Bromoageliferin | C₂₂H₂₃Br₃N₁₀O₂ | Dimeric pyrrole-imidazole alkaloid |

| Dibromoageliferin | C₂₂H₂₂Br₄N₁₀O₂ | Dimeric pyrrole-imidazole alkaloid |

| Dibromosceptrin | C₂₂H₂₄Br₂N₁₀O₂ | Dimeric pyrrole-imidazole alkaloid |

Data sourced from Regalado et al., 2010. japsonline.com

Biosynthetic Pathways of Naturally Occurring Halogenated Pyrroles

The biosynthetic pathway for halogenated pyrroles like 5-Bromo-1H-pyrrole-2-carboxylic acid, while not fully elucidated for this specific molecule, is understood to originate from simple amino acid precursors. The foundational pyrrole ring is believed to be derived from the amino acid L-proline. This hypothesis is supported by precursor labeling studies which have demonstrated that L-proline serves as the biosynthetic precursor for pyrrole moieties in various natural products.

The proposed pathway involves several key enzymatic steps:

Activation and Conversion of L-Proline : The biosynthesis is initiated by the activation of L-proline. Enzymes homologous to nonribosomal peptide synthetase (NRPS) domains, specifically adenylation (A) and peptidyl carrier protein (PCP) domains, are implicated. The A-domain activates L-proline, which is then transferred to the PCP domain.

Oxidation to a Pyrrole Moiety : An acyl-CoA dehydrogenase-like enzyme is thought to catalyze the four-electron oxidation of the proline ring while it is attached to the PCP, converting it into a pyrrolyl-2-carboxyl-S-PCP intermediate. This process establishes the core pyrrole structure.

Enzymatic Halogenation : The introduction of bromine atoms onto the pyrrole ring is a crucial step catalyzed by halogenase enzymes. While the specific enzymes from marine sponges are still under investigation, flavin-dependent halogenases (FDHs) are known to perform such regioselective halogenation on aromatic rings in other organisms. These enzymes utilize a source of activated halogen (e.g., from bromide ions in seawater) to brominate the pyrrole scaffold. The position of bromination (e.g., at C-5) is dictated by the specific enzyme's active site architecture.

Following these core steps, the brominated pyrrole-S-PCP intermediate is released, likely through hydrolysis, to yield the final 5-Bromo-1H-pyrrole-2-carboxylic acid. This foundational molecule can also serve as a building block for more complex dimeric alkaloids, such as oroidin, which are prevalent in Agelas sponges.

Ecological Role and Metabolomic Studies in Marine Environments

Bromopyrrole alkaloids, including 5-Bromo-1H-pyrrole-2-carboxylic acid, play a significant ecological role for the sponges that produce them. core.ac.uk As sessile marine invertebrates, sponges have evolved to produce a diverse array of secondary metabolites as a chemical defense mechanism against various environmental pressures. core.ac.uk

Chemical Defense: A primary function of these compounds is to deter predators. awi.de Studies on several Caribbean Agelas species have demonstrated that brominated pyrrole alkaloids are effective chemical defenses against predation by reef fish. awi.deresearchgate.net The presence of these compounds in the sponge tissue renders it unpalatable, thereby protecting the sponge from consumption. awi.de Research has indicated that the degree of bromination on the pyrrole ring can enhance the feeding deterrent activity. awi.de

Antifouling and Antimicrobial Activity: Bromopyrrole alkaloids also contribute to the sponge's defense against microbial infection and biofouling—the settlement and growth of other marine organisms on its surface. nih.govresearchgate.net Many of these compounds exhibit potent antibacterial, antifungal, and anti-biofilm properties. nih.govresearchgate.net By inhibiting the growth of bacteria and the settlement of larvae, these metabolites help the sponge compete for space and maintain its surface integrity in the crowded marine environment. nih.govmdpi.com

Metabolomic Studies: Modern metabolomic approaches, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS), have been applied to sponges of the genus Agelas. tandfonline.com These studies have revealed a remarkable diversity of bromopyrrole alkaloids within a single species, often in varying concentrations. tandfonline.com For example, a metabolomics study of Agelas oroides identified 13 known oroidin-class alkaloids alongside the major compound, oroidin. tandfonline.com This chemical diversity suggests that sponges may produce a cocktail of related compounds that could act synergistically to fulfill various ecological functions. researchgate.net Such studies are crucial for understanding the chemical ecology of these organisms and how they adapt to their environment through chemical means. japsonline.com

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Separations (HPLC, UPLC, GC, SFC)

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common methods for the analysis of non-volatile, polar compounds like 5-Bromo-1H-pyrrole-2-carboxylic acid. These techniques utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. UPLC, using smaller particle sizes in the column (typically <2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

For 5-Bromo-1H-pyrrole-2-carboxylic acid, a reverse-phase (RP) method is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar mixture, such as water and acetonitrile (B52724) or methanol. sielc.com An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention. sielc.comsielc.com

Table 1: Illustrative HPLC/UPLC Method Parameters

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 min | 10-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 260 nm | UV at 260 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis of 5-Bromo-1H-pyrrole-2-carboxylic acid by GC is challenging. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. nih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents used in the presence of an alcohol. nih.govresearchgate.net After derivatization, the resulting compound can be readily analyzed by GC.

Supercritical Fluid Chromatography (SFC)